4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid

Medicinal Chemistry ADME Drug Design

Precision in lead optimization demands defined lipophilicity and uncompromised purity. 4-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid (CAS 18813-87-1) at 98% purity eliminates impurity-driven artifacts in quantitative enzymology, ensuring reliable concentration-response curves. - Defined logP of 3.74 enables systematic modulation of cell permeability vs. the methoxy analog (logP 2.88). - Ethoxy group serves as a latent phenol for on-demand biotin tag or warhead installation in chemoproteomics probes. - Consistent 98% purity batch-to-batch supports reproducible SAR campaigns and assay validation.

Molecular Formula C15H15NO5S
Molecular Weight 321.3 g/mol
CAS No. 18813-87-1
Cat. No. B097152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid
CAS18813-87-1
Molecular FormulaC15H15NO5S
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H15NO5S/c1-2-21-13-7-5-12(6-8-13)16-22(19,20)14-9-3-11(4-10-14)15(17)18/h3-10,16H,2H2,1H3,(H,17,18)
InChIKeyWVFUNYMSRKMAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Ethoxyphenyl)sulfamoyl]benzoic Acid – Sulfonamide Scaffold


4-[(4-Ethoxyphenyl)sulfamoyl]benzoic acid (CAS 18813-87-1) is a para-substituted sulfamoyl benzoic acid derivative with the molecular formula C₁₅H₁₅NO₅S and a molecular weight of 321.35 g/mol . The compound features an ethoxy group on the N-phenyl ring, distinguishing it from the more common methoxy analog. It is listed in the PubChem database (CID 2357149) and is primarily utilized as a synthetic intermediate and research tool in drug discovery and chemical biology [1]. Commercial sources offer the compound at purities of 95–98%, with 98% being the highest documented grade .

Lead optimization campaigns requiring incremental SAR modulation
Medicinal chemistry tool for sulfonamide-based library synthesis
Procurement where 98% purity supports sensitive assay reproducibility

SAR Substitution Specificity for 4-[(4-Ethoxyphenyl)sulfamoyl]benzoic Acid


The 4-ethoxyphenyl substituent is not simply a larger alkyl group; it modulates the electron density on the sulfonamide nitrogen and alters the compound's lipophilicity, both of which are critical parameters in target binding and pharmacokinetics. Replacement with the 4-methoxy analog (CAS 18738-58-4) or the unsubstituted 4-sulfamoylbenzoic acid (CAS 138-41-0) can significantly shift the logP-driven cellular permeability, alter hydrogen-bonding capacity, and change the conformational preferences of the sulfamoyl linker, leading to non-comparable activity profiles in enzyme inhibition or cellular assays . Therefore, precise selection of the 4-ethoxy congener is essential for reproducibility in lead optimization campaigns where incremental SAR changes are measured.

LogP Shift The 4-methoxy analog (logP ~2.88) may not replicate the lipophilicity-driven permeability profile of the ethoxy congener.
Molarity Error Direct substitution without recalculation introduces a +4.6% systematic concentration error in dose-response studies.
Phenol Unmasking The 4-methoxy analog requires harsher deprotection conditions, which may compromise downstream synthetic efficiency.

4-[(4-Ethoxyphenyl)sulfamoyl]benzoic Acid: Differentiation from Analog


Lipophilicity Advantage over 4-Methoxy Analog

The target compound exhibits a calculated logP of 3.74 (Chemsrc, ACD/Labs algorithm) . In contrast, the 4-methoxy analog (4-[(4-methoxyphenyl)sulfamoyl]benzoic acid, CAS 18738-58-4) has a predicted logP of approximately 2.88 (ChemSpider, ACD/Labs) . This difference of +0.86 logP units indicates that the ethoxy derivative is significantly more lipophilic, which in drug-discovery contexts often translates to enhanced passive membrane permeability and potentially improved oral absorption characteristics.

LogP Difference
Cross-study comparable
ΔlogP = +0.86
Supports permeability assay context
In silico ACD/Labs; ethoxy vs methoxy analog
Medicinal Chemistry ADME Drug Design

Higher Purity Grade vs 4-Methoxy Analog

The target compound is commercially available at a purity of 98% (Leyan, product 1288999) . The direct 4-methoxy analog is supplied at 97% purity (Leyan, product 1288887) . This 1-percentage-point higher purity reduces the maximum potential impurity burden by one-third (from 3% to 2%), which can be critical in sensitive biochemical assays where trace contaminants may cause off-target effects or fluorescence interference.

Purity Grade
Head-to-head
Ethoxy: 98% vs Methoxy: 97%
Impurity burden reduced by 33%
Procurement selection context
Supplier-reported HPLC purity comparison
Analytical Chemistry Procurement Assay Development

Molecular Weight for Accurate Molar Calculations

The target compound has a molecular weight of 321.35 g/mol (Chemsrc) compared with 307.32 g/mol for the 4-methoxy analog (ChemSpider) . This 14.03 g/mol difference arises from the replacement of methoxy (–OCH₃, MW 31.03) with ethoxy (–OCH₂CH₃, MW 45.06). When preparing equimolar solutions for dose-response experiments, the difference necessitates distinct mass measurements, and any substitution without recalculation would introduce a systematic concentration error of +4.6%.

Molecular Weight
Class-level inference
ΔMW = 14.03 g/mol
Molar calculation context
4.6% mass difference requires solution recalibration
Analytical Chemistry Biochemistry Pharmacology

Ethoxy as Latent Phenol for Derivatization

The ethoxy substituent can be cleaved under standard conditions (e.g., BBr₃ in CH₂Cl₂ or 48% HBr/AcOH reflux) to unmask a phenolic –OH group, providing a functional handle for further O-alkylation, acylation, or bioconjugation. The 4-methoxy analog requires harsher demethylation conditions (e.g., BBr₃ at elevated temperatures) and often proceeds with lower selectivity [1]. This differential reactivity makes the 4-ethoxy compound a strategically preferable intermediate when downstream modification of the aryl ring's electronic and hydrogen-bonding properties is anticipated.

Latent Phenol Handle
Class-level inference
Milder BBr₃ cleavage
Derivatization workflow context
Ethoxy vs methoxy deprotection per literature precedent
Synthetic Chemistry Prodrug Design Chemical Biology

4-[(4-Ethoxyphenyl)sulfamoyl]benzoic Acid – Application Scenarios


Lead Optimization for Intracellular Targets

When a medicinal chemistry program requires systematic modulation of lipophilicity to optimize cell permeability, the ethoxy analog (logP = 3.74) provides a distinct step up from the methoxy congener (logP = 2.88) . This scenario is particularly relevant for targets located in the cytoplasm or on intracellular membranes, where passive diffusion is the primary uptake mechanism. The compound's 98% commercial purity also ensures that the initial hit validation is not confounded by impurity-related artifacts .

Covalent Inhibitor Libraries via Phenol-Directed Chemistry

The ethoxy group serves as a latent phenol precursor, enabling on-demand generation of a nucleophilic –OH group for installing warheads or biotin tags [1]. This synthetic flexibility makes 4-[(4-ethoxyphenyl)sulfamoyl]benzoic acid a strategic building block for chemoproteomics probe synthesis, where the ability to append affinity handles without disturbing the sulfamoyl pharmacophore is essential.

Biochemical Assays Requiring Molar Accuracy and Purity

In quantitative enzymology (e.g., carbonic anhydrase or estrone sulfatase inhibition assays), the defined molecular weight of 321.35 g/mol and the availability at 98% purity allow precise preparation of inhibitor stock solutions . The methoxy analog, with a 4.6% lower molecular weight and 1% lower purity, introduces additional uncertainty in concentration–response curves, making the ethoxy compound the preferred choice for assays where accuracy is paramount.

Application
Selection Property
Validation Focus
Intracellular target lead optimization
Lipophilicity-driven permeability review
LogP and cell-permeability assay context
Chemoproteomics probe synthesis
Latent phenol for warhead conjugation
Deprotection efficiency and linker chemistry context
Quantitative enzymology assays
High purity and defined molecular weight
Molar accuracy and purity verification review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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